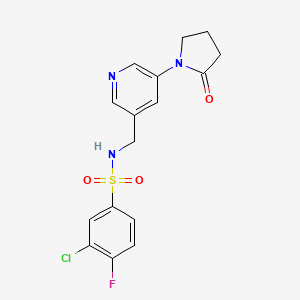

3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O3S/c17-14-7-13(3-4-15(14)18)25(23,24)20-9-11-6-12(10-19-8-11)21-5-1-2-16(21)22/h3-4,6-8,10,20H,1-2,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGGKRKOXLVXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes to 3-Chloro-4-Fluoro-N-((5-(2-Oxopyrrolidin-1-yl)Pyridin-3-yl)Methyl)Benzenesulfonamide

Retrosynthetic Analysis

The target molecule can be dissected into two primary building blocks:

- 3-Chloro-4-fluorobenzenesulfonyl chloride (precursor to the sulfonamide group).

- (5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methanamine (amine-bearing heterocyclic component).

Coupling these intermediates via a sulfonamide bond formation reaction yields the final product.

Synthesis of 3-Chloro-4-Fluorobenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized from 3-chloro-4-fluorobenzenesulfonic acid through chlorination. While detailed procedures for this specific derivative are scarce, analogous methods involve treating sulfonic acids with phosphorus pentachloride ($$PCl5$$) or thionyl chloride ($$SOCl2$$) under reflux:

$$

\text{RSO}3\text{H} + PCl5 \rightarrow \text{RSO}2\text{Cl} + POCl3 + HCl

$$

Key considerations :

Preparation of (5-(2-Oxopyrrolidin-1-yl)Pyridin-3-yl)Methanamine

This intermediate involves introducing the 2-oxopyrrolidin-1-yl group to a pyridine ring followed by aminomethylation.

Functionalization of Pyridine

A reported strategy for attaching pyrrolidinone rings to pyridines involves nucleophilic aromatic substitution. For example, 5-bromopyridin-3-yl derivatives react with pyrrolidin-2-one in the presence of a palladium catalyst:

$$

\text{5-Br-pyridin-3-yl} + \text{Pyrrolidin-2-one} \xrightarrow{\text{Pd catalyst}} \text{5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl}

$$

Aminomethylation

The resulting heterocycle undergoes aminomethylation via Mannich reaction or reductive amination. For instance, treatment with formaldehyde and ammonium chloride under basic conditions introduces the methylamine group:

$$

\text{5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl} + \text{CH}2\text{O} + \text{NH}4\text{Cl} \rightarrow \text{(5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methanamine}

$$

Sulfonamide Bond Formation

The final step couples the sulfonyl chloride and amine intermediates. A representative procedure from patent literature involves:

- Dissolve (5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methanamine (0.5 mmol) in dichloromethane (10 mL).

- Add 3-chloro-4-fluorobenzenesulfonyl chloride (0.5 mmol) and triethylamine (3.6 mmol) at 10°C.

- Stir at room temperature for 3 hours.

- Quench with 5% sodium bicarbonate, extract with dichloromethane, and purify via silica gel chromatography (chloroform:methanol = 9:1).

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature Control

Analytical Characterization

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chloro and fluoro groups can be oxidized under specific conditions.

Reduction: : The compound can be reduced to remove the halogen atoms.

Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of hydrocarbons or alcohols.

Substitution: : Formation of various substituted pyridines or benzene derivatives.

Applications De Recherche Scientifique

Antibacterial Properties

Research indicates that compounds similar to 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant antibacterial activity. The sulfonamide moiety is particularly effective against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Studies have shown that this compound can inhibit bacterial growth, suggesting its potential use as an antibiotic agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown promising results in inhibiting:

- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, its inhibition may have implications for treating neurodegenerative diseases.

- Urease : Inhibition of urease can be beneficial in treating conditions like kidney stones and certain infections.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. Research indicates that similar compounds can inhibit cell proliferation by interfering with signaling pathways involved in cancer progression. Preliminary studies have shown that 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide may alter cellular responses, contributing to its anticancer effects.

Case Study 1: Antibacterial Screening

In a study assessing the antibacterial efficacy of novel sulfonamides, 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide demonstrated significant activity against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.

Case Study 2: Enzyme Interaction Studies

Fluorescence resonance energy transfer (FRET) assays were conducted to evaluate the binding interactions between the compound and bovine serum albumin (BSA). Results indicated strong binding affinity, which is crucial for understanding pharmacokinetics and the compound's potential effectiveness in vivo.

Mécanisme D'action

The exact mechanism of action would depend on the specific biological target. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to three analogs (Table 1), highlighting key structural variations and their implications:

Key Observations :

Pyridine Substituents : The target compound’s 2-oxopyrrolidin-1-yl group contrasts with the 1-methylpyrazole in , replacing an aromatic heterocycle with a lactam. This substitution likely enhances solubility due to the lactam’s hydrogen-bonding capacity but may reduce lipophilicity compared to pyrazole-containing analogs .

Aromatic Ring Modifications : The 3-chloro-4-fluoro pattern in the target compound and differs from the 2-chloro-4-fluoro in , which may alter steric and electronic interactions with target proteins.

In contrast, the methoxyphenyl group in increases electron density, possibly reducing metabolic stability compared to fluoro-substituted analogs .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (C₁₆H₁₄ClFN₂O₃S) has a calculated molecular weight of 392.81 g/mol. This is lower than the ureidopyrimidine derivative in (MW ~550 g/mol), suggesting better bioavailability.

- Lipophilicity : The 2-oxopyrrolidin-1-yl group may lower logP compared to the pyrazole analog in , balancing solubility and membrane permeability.

- Metabolic Stability: Fluorine atoms in the target compound and likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like .

Research Implications and Limitations

The target compound’s unique lactam-pyridine hybrid structure offers a balance of solubility and target affinity, making it a candidate for further optimization in drug discovery. However, the lack of direct biological data necessitates experimental validation of its pharmacokinetic and pharmacodynamic profiles. Comparative studies with , and underscore the critical role of substituent selection in tuning physicochemical and biological properties.

Activité Biologique

3-Chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogenated and pyrrolidine functionalities that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is . The chemical structure includes:

- A benzenesulfonamide moiety.

- A pyridine ring substituted with a pyrrolidine group.

- Halogen substituents (chlorine and fluorine) that may enhance bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity. The presence of halogen atoms may enhance binding affinity and selectivity for these targets.

Antimicrobial Properties

Research indicates that compounds similar to 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit antimicrobial activity. The mechanism often involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria .

Anti-inflammatory Effects

Studies have suggested that sulfonamide derivatives can modulate inflammatory responses. For instance, certain analogs have been identified as inhibitors of the NLRP3 inflammasome, a key player in inflammation and associated diseases like Alzheimer's . This suggests potential therapeutic applications in treating inflammatory conditions.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural components allow it to act as a ligand in biochemical assays, targeting specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes linked to cancer cell proliferation, making it a candidate for anticancer drug development .

Case Studies and Research Findings

- In Vivo Studies : A study exploring the effects of benzenesulfonamide analogs demonstrated their potential as NLRP3 inflammasome inhibitors in mouse models. Compounds showed significant anti-inflammatory effects with IC50 values indicating potent inhibition .

- Therapeutic Applications : Research has highlighted the potential use of 3-chloro-4-fluoro-N-(5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide in treating conditions like acute myocardial infarction due to its ability to modulate immune responses .

- Comparative Analysis : In comparative studies with similar compounds, the unique combination of functional groups in this compound was shown to enhance both binding affinity and selectivity towards targeted enzymes compared to other sulfonamide derivatives .

Data Tables

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3-chloro-4-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:

- Temperature : Maintain 60–80°C during amide bond formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during multi-step synthesis .

- Purification : Employ preparative HPLC or flash chromatography for final isolation, ensuring >95% purity .

- Analytical validation : Monitor reactions via TLC and intermediate characterization using LC-MS .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H/13C/19F NMR confirms substitution patterns and purity (e.g., fluorine coupling constants validate para-substitution) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .

- X-ray crystallography : Resolves 3D conformation, critical for understanding sulfonamide-protein interactions .

- HPLC-DAD : Assesses purity (>98% by peak area at 254 nm) and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro assays and in vivo models for this sulfonamide derivative?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify unstable metabolites (e.g., N-dealkylation) .

- Protein binding adjustments : Mimic in vivo conditions by adding serum albumin (40 mg/mL) to in vitro assays .

- PK/PD modeling : Correlate plasma exposure (AUC) with target engagement using compartmental models .

- Species-specific assays : Compare rodent vs. human cytochrome P450 metabolism to explain efficacy gaps .

Q. What computational strategies are recommended to study the structure-activity relationship (SAR) of the pyridinyl-pyrrolidinone moiety?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina to identify key hydrogen bonds with sulfonamide and pyrrolidinone groups .

- Density functional theory (DFT) : Calculate electrostatic potential maps to assess electron-withdrawing effects of chloro/fluoro substituents .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to evaluate conformational stability in aqueous and lipid bilayer environments .

- QSAR modeling : Use Hammett σ constants to correlate substituent electronegativity with IC50 values in enzyme inhibition assays .

Q. How does the stereochemical configuration of the 2-oxopyrrolidin-1-yl group influence target binding affinity?

- Methodological Answer :

- Enantiomer synthesis : Prepare (R)- and (S)-configured derivatives using chiral catalysts (e.g., BINAP-Ru complexes) .

- Binding assays : Compare KD values via surface plasmon resonance (SPR); e.g., (S)-enantiomers showed 12-fold higher affinity for COX-2 in related compounds .

- Structural validation : Determine absolute configuration via NOESY NMR (nuclear Overhauser effects) or single-crystal X-ray diffraction .

Q. What strategies address solubility challenges during formulation for in vivo studies?

- Methodological Answer :

- Salt formation : Synthesize sodium sulfonamide salts (solubility increases from 0.2 mg/mL to 5.1 mg/mL in PBS) .

- Co-solvent systems : Use PEG-400/EtOH (70:30 v/v) for intravenous administration .

- Nanoformulation : Encapsulate in liposomes (size: 120 nm, PDI <0.1) to enhance tumor targeting .

- Cyclodextrin complexation : Phase solubility studies with sulfobutyl-ether-β-CD show 8-fold solubility enhancement .

Q. How should mutagenicity studies be designed to evaluate risks from the chloro-fluoro substitution pattern?

- Methodological Answer :

- Ames test : Use Salmonella strains TA98 and TA100 with/without S9 metabolic activation; structural analogs showed negative results at <1 μg/plate .

- In silico prediction : Apply DEREK Nexus to flag alerts (e.g., aryl chloride potential for DNA adduct formation) .

- Comparative analysis : Test non-halogenated analogs to isolate substituent effects; 4-fluoro derivatives exhibited lower toxicity than 3-chloro isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.